N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
CAS No.:
Cat. No.: VC14817425
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O3S |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H15N3O3S/c1-11(21)18-12-6-8-13(9-7-12)19-16(22)10-20-17(23)14-4-2-3-5-15(14)24-20/h2-9H,10H2,1H3,(H,18,21)(H,19,22) |
| Standard InChI Key | KTUMPIPGEWNXQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2 |
Introduction
N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound featuring both an acetylamino group and a benzothiazole moiety. This compound belongs to the class of amides and exhibits a molecular formula of C17H15N3O3S, with a molecular weight of approximately 341.4 g/mol . The presence of the benzothiazole ring is significant, as compounds containing this structure are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis Methods
The synthesis of N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multi-step organic synthesis techniques. These methods can vary in efficiency and yield depending on the specific reagents and conditions used. Common steps include the formation of the benzothiazole ring and the coupling of this ring with the acetylamino-phenyl moiety. The use of protecting groups may be necessary to prevent undesired reactions during the synthesis process.
Biological Activities and Potential Applications
N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has demonstrated significant biological activity, particularly in antimicrobial and anticancer studies. Research indicates that derivatives of benzothiazole compounds possess antibacterial properties and can inhibit the growth of various bacterial strains. Additionally, this compound has been investigated for its potential anticancer effects, showing promise in inhibiting tumor cell proliferation in vitro.
Mechanism of Action
The mechanism of action for N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is primarily linked to its interaction with biological targets relevant to disease pathways. Detailed pharmacodynamic studies are essential to elucidate these mechanisms, employing techniques such as receptor binding assays and in vivo efficacy models.
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can be compared with other compounds featuring similar structural elements:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide | Butanamide backbone | Potential applications in pain management and local anesthesia. |
| 4-Amino-N-(benzothiazol-2-yl)benzamide | Lacks acetyl group | Primarily studied for antibacterial properties. |
| N-(4-hydroxyphenyl)-benzothiazole | Hydroxyl substitution | Enhances solubility; shows different biological activity profile. |
Future Research Directions
Further research is warranted to fully explore the capabilities and optimize the use of N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide in therapeutic settings. This includes detailed pharmacokinetic studies to understand its metabolism and distribution in the body, as well as extensive clinical trials to assess its safety and efficacy in humans. Additionally, modifications to the compound's structure could be explored to enhance its therapeutic profile or reduce potential side effects.
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